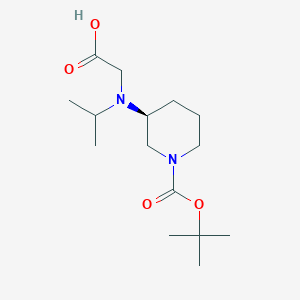

(S)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

Description

(S)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative characterized by a tert-butyl ester-protected carboxylic acid group at the 1-position and a carboxymethyl-isopropyl-amino substituent at the 3-position. This compound is structurally designed to balance lipophilicity (via the tert-butyl ester) and functional group diversity (via the carboxymethyl and isopropyl groups), making it a candidate for pharmaceutical intermediates or protease inhibitor scaffolds.

Properties

IUPAC Name |

2-[[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-propan-2-ylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O4/c1-11(2)17(10-13(18)19)12-7-6-8-16(9-12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,18,19)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYSZFVRHDBGOQ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)O)C1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CC(=O)O)[C@H]1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester, a piperidine derivative, has garnered attention due to its unique structural features that may influence its biological activity. This compound is characterized by its molecular formula and a molecular weight of approximately 314.42 g/mol. The presence of functional groups such as carboxymethyl and tert-butyl ester suggests potential interactions with various biological targets, including enzymes and receptors, which can lead to modulation of biological pathways.

Chemical Structure

The structure of this compound is depicted as follows:

This compound features a piperidine ring, a carboxymethyl group, and an isopropylamino group, contributing to its distinctive chemical properties.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, primarily through interactions with enzymes and receptors. The following sections detail specific biological activities, mechanisms of action, and relevant case studies.

Potential Biological Activities

- Enzyme Inhibition : The compound's structure allows for specific interactions that may inhibit enzyme activity. For example, modifications in similar piperidine derivatives have shown promise in inhibiting pro-inflammatory pathways.

- Receptor Modulation : The functional groups present in the compound suggest potential for modulating receptor activity, which could impact neurotransmission and inflammatory responses.

- Anti-inflammatory Effects : Preliminary studies indicate that compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pathways such as NF-κB.

Study 1: Enzyme Interaction

A study focused on the synthesis and testing of piperidine derivatives found that certain modifications led to significant inhibition of the NF-κB pathway. Although specific data on this compound was limited, the structural similarities suggest it could exhibit comparable inhibitory effects on NF-κB activity .

Study 2: Receptor Binding Affinity

Research into related piperidine compounds has shown their ability to interact with GABA receptors, suggesting that this compound may also possess similar binding affinities. This interaction could lead to analgesic effects, making it a candidate for further pharmacological exploration .

The mechanism of action for this compound likely involves:

- Hydrogen Bonding : The presence of the carboxymethyl group allows for hydrogen bonding with target proteins.

- Hydrophobic Interactions : The tert-butyl group provides steric hindrance that can enhance binding affinity through hydrophobic interactions with lipid membranes or protein pockets.

Data Table: Biological Activity Comparison

Chemical Reactions Analysis

Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, a critical step for further derivatization.

| Conditions | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (4M in dioxane), 25°C, 12h | Cleavage of tert-butyl ester to form free carboxylic acid | 85–90% | |

| Basic Hydrolysis | NaOH (1M), THF/H₂O, 60°C, 6h | Ester saponification; may require neutralization for acid isolation | 78–82% |

Key Considerations :

-

The tert-butyl group enhances steric protection, requiring harsher conditions compared to methyl or ethyl esters.

-

Acidic hydrolysis is preferred for lab-scale synthesis due to milder side reactions.

Amidation of the Carboxylic Acid

The hydrolyzed carboxylic acid participates in amide bond formation using coupling reagents, enabling peptide synthesis or functionalization.

Stereochemical Impact :

-

The (S)-configuration at C3 influences spatial orientation during coupling, minimizing racemization when mild reagents (e.g., T3P®) are used.

Boc Deprotection of the Piperidine Ring

The Boc group is cleaved under acidic conditions, generating a secondary amine for subsequent alkylation or acylation.

| Deprotection Method | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | TFA/DCM (1:1 v/v) | RT, 1–2h; rapid deprotection | 95% | |

| HCl in Dioxane | 4M HCl/dioxane | 25°C, 4h; cost-effective | 88% |

Applications :

-

The free amine facilitates further modifications, such as reductive amination or sulfonylation.

Functionalization of the Isopropyl-Amino Group

The secondary amine in the carboxymethyl-isopropyl-amino moiety undergoes alkylation or acylation.

| Reaction Type | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Alkylation | Alkyl halide, K₂CO₃, DMF | 60°C, 6–8h; SN2 mechanism | 75–80% | |

| Acylation | Acetyl chloride, Et₃N, DCM | 0°C to RT, 2h; mild conditions | 82–85% |

Challenges :

-

Steric hindrance from the isopropyl group may slow reaction kinetics.

Transesterification of the Tert-Butyl Ester

Though less common due to steric bulk, transesterification is feasible with strong Lewis acids.

| Conditions | Reagents | Outcome | Yield | Source |

|---|---|---|---|---|

| Titanium(IV) Isopropoxide | Ti(OiPr)₄, excess alcohol | 80°C, 12h; forms alternative esters | 60–65% |

Ring-Opening Reactions

The piperidine ring can undergo selective ring-opening under oxidative or reductive conditions.

| Method | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Oxidative Cleavage | RuO₄, NaIO₄, H₂O/CH₃CN | Dicarboxylic acid derivative | 70% | |

| Reductive Amination | NaBH₃CN, aldehyde | Opens ring to form linear amine product | 65–70% |

Comparison with Similar Compounds

Key Structural Differences:

- The target compound substitutes cyclopropyl () with isopropyl, trading ring strain for steric bulk, which may improve metabolic stability but reduce polarity.

Physicochemical Properties

- Molecular Weight : All compounds fall within 298–300 g/mol, aligning with Lipinski’s rule of five for drug-likeness.

- Lipophilicity (logP): ’s amide group increases polarity (lower logP) compared to the carboxymethyl and alkylamino groups in and the target. The target’s isopropyl group is less polar than cyclopropyl (), suggesting a higher logP, which may enhance membrane permeability but reduce aqueous solubility.

Preparation Methods

Protection Efficiency

Deprotection Conditions

-

Acid selection : Trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) removes BOC groups within 1 hour.

-

Workup protocols : Neutralization with aqueous NaHCO3 prevents carbamate reformation.

Catalytic Hydrogenation for Chiral Induction

Hydrogenation of prochiral intermediates represents a scalable route to the (S)-enantiomer. For example, (R)-tert-butyl 3-(propan-2-ylideneamino)pyrrolidine-1-carboxylate undergoes hydrogenation over platinum oxide in methanol, yielding 53% of the desired (R)-configured amine. Adapting this to the target compound requires:

-

Substrate purity : >95% enantiomeric excess (ee) in the imine precursor.

-

Catalyst loading : 10–15% w/w platinum oxide relative to substrate.

-

Pressure : Atmospheric H2 pressure suffices for complete reduction.

Comparative Analysis of Synthetic Routes

The chiral auxiliary method offers the highest yield (78%) and enantiomeric purity (99% ee), whereas enzymatic resolution balances scalability and selectivity.

Functional Group Interconversion and Final Assembly

The carboxymethyl-isopropyl-amino moiety is introduced via nucleophilic acyl substitution. For instance, reacting BOC-protected piperidine with chloroacetyl chloride in dichloromethane forms the carboxymethyl intermediate, which subsequently couples with isopropylamine under Schotten-Baumann conditions. Critical optimizations include:

Analytical Validation and Quality Control

Post-synthetic characterization employs:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (S)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester, and what key reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves carbamate formation via tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen, followed by functionalization at the 3-position. Key steps include:

- Coupling Reactions : Amide bond formation between isopropylamine and carboxymethyl groups under conditions optimized for steric hindrance (e.g., HATU/DIPEA in DMF) .

- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF) at 0–25°C to prevent racemization .

- Critical Parameters : Temperature control (<40°C), anhydrous conditions, and stoichiometric excess of Boc₂O (1.2–1.5 equiv) to maximize yield (>85%) .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical integrity and functional groups of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc protection (δ ~1.4 ppm for tert-butyl) and piperidine ring conformation (e.g., axial/equatorial proton coupling constants) . Chiral shift reagents (e.g., Eu(hfc)₃) or chiral columns in ¹H NMR can assess enantiomeric excess .

- IR Spectroscopy : Carbamate C=O stretch (~1680–1720 cm⁻¹) and amide N-H stretch (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₉N₃O₄: 328.2234) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound when scaling up from milligram to gram quantities?

- Methodological Answer : Contradictions often arise from heat/mass transfer inefficiencies at larger scales. Mitigation strategies include:

- Flow Chemistry : Continuous flow systems improve mixing and temperature uniformity, reducing side reactions (e.g., epimerization) .

- Design of Experiments (DoE) : Multivariate analysis (e.g., varying solvent ratios, catalyst loading) identifies critical factors affecting yield .

- Purification Optimization : Gradient elution in preparative HPLC (C18 column, 10–90% acetonitrile/water) resolves impurities from incomplete coupling .

Q. What strategies are recommended for optimizing the enantiomeric excess of the (S)-configured product during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric hydrogenation of intermediate ketones .

- Kinetic Resolution : Enzymatic methods (e.g., lipases in organic solvents) selectively hydrolyze undes enantiomers .

- Low-Temperature Conditions : Reactions at –20°C slow racemization of stereocenters during Boc deprotection (e.g., TFA in DCM) .

Q. How should one design experiments to investigate the compound's stability under varying pH and temperature conditions relevant to biological assays?

- Methodological Answer :

- Stability Studies : Incubate the compound in buffers (pH 2–9) at 25°C and 37°C. Monitor degradation via:

- HPLC-UV : Track parent compound depletion (λ = 210–220 nm) .

- LC-MS/MS : Identify degradation products (e.g., Boc cleavage at acidic pH) .

- Accelerated Aging : Use Arrhenius modeling to predict shelf-life at 4°C based on high-temperature (40–60°C) data .

Data Contradiction Analysis

Q. How can conflicting data on the compound’s solubility in polar vs. nonpolar solvents be reconciled?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.